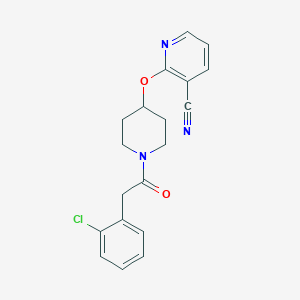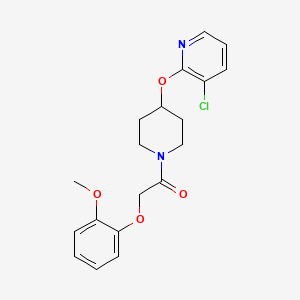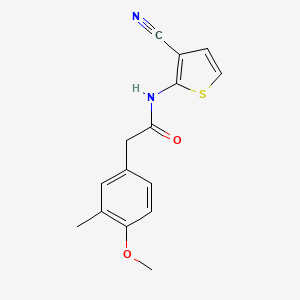![molecular formula C15H10BrF3N2OS B2761332 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea CAS No. 887266-94-6](/img/structure/B2761332.png)
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is a biochemical used for proteomics research . It has a molecular weight of 403.22 .
Molecular Structure Analysis
The molecular structure of 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is complex, involving multiple elements including carbon, hydrogen, bromine, fluorine, nitrogen, oxygen, and sulfur . The exact structure would be best visualized using specialized chemical software or databases.Physical And Chemical Properties Analysis
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea has a molecular weight of 403.22 . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Medicine: Drug Development
The trifluoromethyl group in 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea is significant in medicinal chemistry. Compounds with this group have been found to exhibit various pharmacological activities . This particular compound could be explored for its potential as a precursor in synthesizing new drug molecules, especially considering the electron-withdrawing properties of the trifluoromethyl group which can affect the bioactivity of pharmaceuticals.
Electronics: Material Properties
In the field of electronics, materials with specific electronic properties are crucial. The presence of the trifluoromethyl group can influence the electronic characteristics of materials . This compound could be investigated for its utility in creating materials with desired electronic properties for use in semiconductors or other electronic components.
Agrochemicals: Pesticide Synthesis
The trifluoromethyl group is known to enhance the biological activity of agrochemicals . 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea could serve as a key intermediate in the synthesis of new pesticides or herbicides, potentially leading to products with improved efficacy and selectivity.
Catalysis: Reaction Acceleration
Catalysts are used to accelerate chemical reactions, and the structural features of 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea might make it suitable for catalytic roles . Its potential as a catalyst in organic synthesis could be explored, possibly facilitating reactions that are otherwise slow or require harsh conditions.
Material Science: Polymer Synthesis
In material science, this compound could be utilized in the synthesis of polymers. The bromo and trifluoromethyl groups could allow for further functionalization, leading to polymers with unique properties such as increased strength or chemical resistance .
Biochemistry: Proteomics Research
Lastly, in biochemistry, particularly in proteomics research, 1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea can be used as a biochemical tool. It may interact with proteins or enzymes, affecting their function or stability, which can be valuable in understanding protein interactions and functions .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[[4-bromo-2-(trifluoromethyl)phenyl]carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N2OS/c16-10-6-7-12(11(8-10)15(17,18)19)20-14(23)21-13(22)9-4-2-1-3-5-9/h1-8H,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFOLKYHKRLYED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=C(C=C2)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-[4-bromo-2-(trifluoromethyl)phenyl]thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2761249.png)
![3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2761250.png)


![methyl N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]carbamate](/img/structure/B2761253.png)



![2-((7-oxo-2-thioxo-3-(p-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-phenylacetamide](/img/no-structure.png)


![(E)-N-([2,3'-bipyridin]-3-ylmethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2761269.png)

